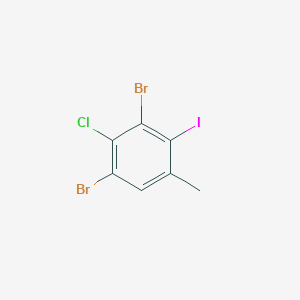

4-Chloro-3,5-dibromo-2-iodotoluene

Description

4-Chloro-3,5-dibromo-2-iodotoluene is a polyhalogenated toluene derivative with a methyl group at position 1 (toluene backbone) and halogen substituents at positions 2 (iodine), 3 (bromine), 4 (chlorine), and 5 (bromine).

Properties

Molecular Formula |

C7H4Br2ClI |

|---|---|

Molecular Weight |

410.27 g/mol |

IUPAC Name |

1,3-dibromo-2-chloro-4-iodo-5-methylbenzene |

InChI |

InChI=1S/C7H4Br2ClI/c1-3-2-4(8)6(10)5(9)7(3)11/h2H,1H3 |

InChI Key |

LBEXTSROYZBKRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1I)Br)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dibromo-2-iodotoluene typically involves multi-step halogenation reactions. One common method starts with toluene as the base compound. The process involves:

Bromination: Toluene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 3 and 5 positions.

Chlorination: The dibromotoluene is then chlorinated using chlorine gas (Cl₂) or a chlorinating agent like sulfuryl chloride (SO₂Cl₂) to introduce a chlorine atom at the 4 position.

Iodination: Finally, the compound undergoes iodination using iodine (I₂) and an oxidizing agent such as nitric acid (HNO₃) to introduce an iodine atom at the 2 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dibromo-2-iodotoluene can undergo various

Biological Activity

4-Chloro-3,5-dibromo-2-iodotoluene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This compound's structure, characterized by multiple halogen substituents, suggests it may interact with various biological systems, influencing cellular processes and biochemical pathways.

The empirical formula for this compound is , with a molecular weight of 339.37 g/mol . The presence of halogens in its structure can significantly affect its reactivity and interactions with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may inhibit various enzymes involved in metabolic pathways, potentially altering the flux of biochemical reactions.

- Cell Signaling Modulation : By interacting with cell signaling pathways, it could influence processes such as cell proliferation and differentiation.

- Reactive Intermediate Formation : The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may interact with cellular macromolecules.

In Vitro Studies

Recent studies have demonstrated the effects of this compound on various cell lines:

- Cell Proliferation : In a study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in significant inhibition of cell growth at higher doses. The IC50 values varied between different cell lines, indicating selective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

In Vivo Studies

Animal model studies have shown that administration of this compound leads to observable physiological changes:

- Toxicological Effects : At high doses, there were indications of hepatotoxicity and nephrotoxicity in rodent models.

- Behavioral Changes : Behavioral assays indicated altered locomotion and anxiety-like behaviors in treated animals.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of halogenated toluenes. The researchers found that this compound exhibited potent anticancer activity against breast cancer cells through apoptosis induction mechanisms.

Case Study 2: Environmental Impact

Research conducted on the environmental persistence of halogenated compounds revealed that this compound has a significant half-life in aquatic environments, raising concerns about its ecological impact and bioaccumulation potential.

Comparison with Similar Compounds

Structural and Substitutional Analysis

The compound is compared to 3,5-Dibromo-2,6-dichlorotoluene (CAS: 1000573-67-0), another polyhalogenated toluene derivative . Key structural differences include:

| Property | 4-Chloro-3,5-dibromo-2-iodotoluene | 3,5-Dibromo-2,6-dichlorotoluene |

|---|---|---|

| Halogen Substituents | Cl (4), Br (3,5), I (2) | Br (3,5), Cl (2,6) |

| Symmetry | Asymmetric substitution | Symmetrical (Cl at 2,6; Br at 3,5) |

| Molecular Weight | Higher (due to iodine) | Lower (no iodine) |

| Heavy Atoms | I, Br, Cl | Br, Cl |

The iodine atom in this compound introduces significant steric bulk and polarizability, which may influence reactivity and intermolecular interactions compared to the dichloro-dibromo analog.

Physicochemical Properties (Hypothetical Comparison)

While direct data for this compound are unavailable, trends can be inferred from halogenated toluenes:

| Property | This compound | 3,5-Dibromo-2,6-dichlorotoluene |

|---|---|---|

| Melting Point | Likely higher (iodine increases MW) | Moderate (reported data lacking) |

| Boiling Point | Elevated due to iodine’s polarizability | Lower (no iodine) |

| Solubility | Lower in polar solvents (hydrophobic) | Moderate in organic solvents |

| Reactivity | Weaker C-I bond enhances substitution | Stable C-Cl and C-Br bonds |

Research Implications and Gaps

- Crystallography : The iodine atom in this compound may improve phasing in X-ray crystallography, leveraging programs like SHELXC/D/E .

- Synthetic Utility : Further studies are needed to explore its role in catalysis or as a heavy-atom reagent.

- Toxicity Profiling: No data exist for this compound; regulatory frameworks (e.g., REACH, TSCA) require empirical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.